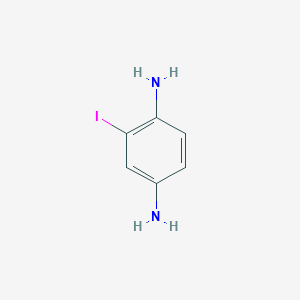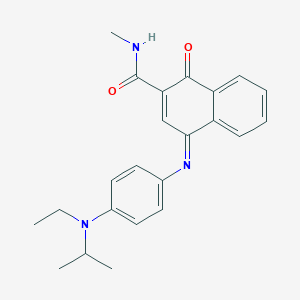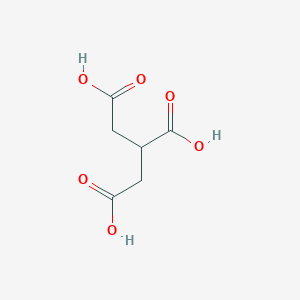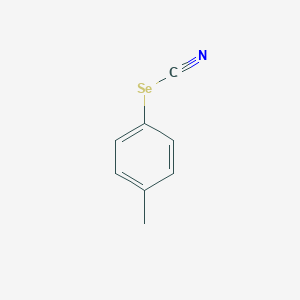
4-Methylphenyl selenocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylphenyl selenocyanate is an organic compound that belongs to the family of selenocyanates, which are known for their diverse biological activities. It is a white crystalline solid that is soluble in organic solvents and has a strong odor. This compound has gained significant attention from researchers due to its potential therapeutic applications in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 4-Methylphenyl selenocyanate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the activation of various signaling pathways. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. The activation of signaling pathways can lead to changes in gene expression and cell behavior, which can ultimately result in the observed biological effects of this compound.
Efectos Bioquímicos Y Fisiológicos
4-Methylphenyl selenocyanate has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. It has also been shown to have antioxidant properties, which can help to protect cells from oxidative stress. Additionally, this compound has been shown to have anti-inflammatory properties, which can help to reduce inflammation in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Methylphenyl selenocyanate in lab experiments is its diverse biological activities, which make it a promising candidate for the development of new therapeutic agents. Additionally, its relatively simple synthesis method and low cost make it an attractive compound for researchers. However, one of the main limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of 4-Methylphenyl selenocyanate, including the development of new synthetic methods for this compound, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, which will be important for its future clinical use.
Métodos De Síntesis
The synthesis of 4-Methylphenyl selenocyanate can be achieved through several methods, including the reaction of 4-methylphenyl isothiocyanate with selenium dioxide in the presence of a catalyst, or the reaction of 4-methylphenyl isocyanate with hydrogen selenocyanate. The yield of this compound varies depending on the method used, but it can be optimized through the use of appropriate reaction conditions.
Aplicaciones Científicas De Investigación
4-Methylphenyl selenocyanate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. Several studies have reported that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to inhibit the replication of herpes simplex virus and human immunodeficiency virus.
Propiedades
Número CAS |
21856-93-9 |
|---|---|
Nombre del producto |
4-Methylphenyl selenocyanate |
Fórmula molecular |
C8H7NSe |
Peso molecular |
196.12 g/mol |
Nombre IUPAC |
(4-methylphenyl) selenocyanate |
InChI |
InChI=1S/C8H7NSe/c1-7-2-4-8(5-3-7)10-6-9/h2-5H,1H3 |
Clave InChI |
BETLDDIJAHKDRN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)[Se]C#N |
SMILES canónico |
CC1=CC=C(C=C1)[Se]C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



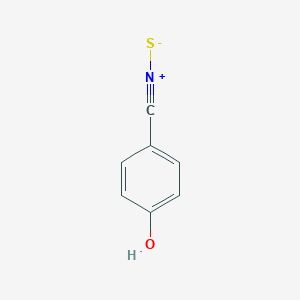
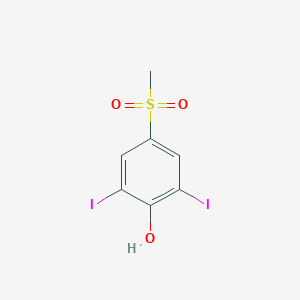
![Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186481.png)
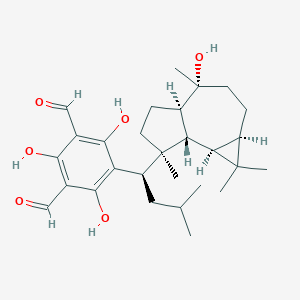
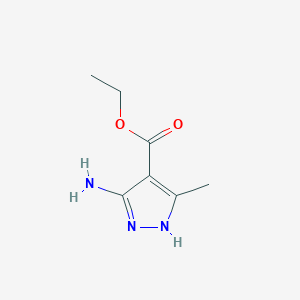
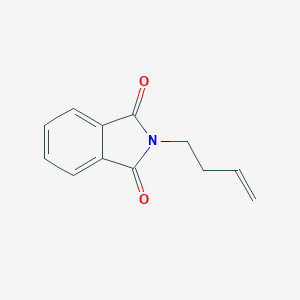
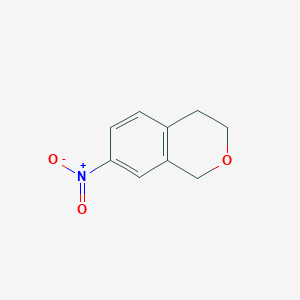
![2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine](/img/structure/B186493.png)
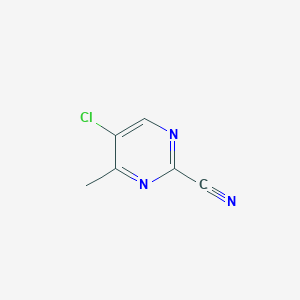
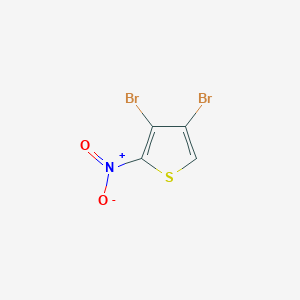
![Thieno[2,3-c][1,6]naphthyridine](/img/structure/B186497.png)
